

2-Methoxy-4-nitroaniline: A Technical Guide to a Promising Nonlinear Optical Material

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Compound of Interest

Compound Name: 2-Methoxy-4-nitroaniline

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Abstract

2-Methoxy-4-nitroaniline (MNA) is an organic molecular crystal that has garnered interest for its potential applications in the field of nonlinear optics (NLO). This technical guide provides a comprehensive overview of MNA, focusing on its synthesis, crystal growth, and detailed characterization. While MNA crystallizes in a centrosymmetric space group, which theoretically precludes second-order NLO effects, its significant third-order nonlinearity makes it a candidate for applications in optical limiting and all-optical switching. This document outlines the experimental protocols for its synthesis and characterization and presents available data in a structured format.

Introduction to 2-Methoxy-4-nitroaniline (MNA)

2-Methoxy-4-nitroaniline, also known as 4-nitro-o-anisidine, is an organic compound with the chemical formula $C_7H_8N_2O_3$. It consists of a benzene ring substituted with a methoxy group ($-OCH_3$), an amino group ($-NH_2$), and a nitro group ($-NO_2$). The presence of electron-donating (amino and methoxy) and electron-accepting (nitro) groups creates a significant intramolecular charge transfer system, which is a key characteristic for NLO activity. Although its molecular structure is conducive to a large molecular hyperpolarizability, the crystal structure of MNA is centrosymmetric, which cancels out second-order NLO effects on a macroscopic level. However, it can exhibit third-order NLO phenomena.

Physicochemical and Crystallographic Properties

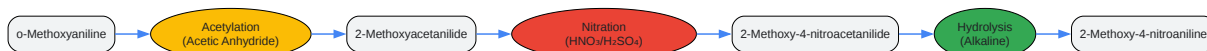
A summary of the key physicochemical and crystallographic properties of MNA is presented in Table 1.

Property	Value
Chemical Formula	C ₇ H ₈ N ₂ O ₃
Molar Mass	168.15 g/mol
Appearance	Yellow to orange crystalline powder
Melting Point	140-142 °C
Crystal System	Monoclinic
Space Group	P2 ₁ /a (centrosymmetric)
JCPDS File Card No.	45-1610

Synthesis and Crystal Growth

Synthesis of 2-Methoxy-4-nitroaniline

The synthesis of **2-Methoxy-4-nitroaniline** is typically a multi-step process starting from o-methoxyaniline. The general workflow involves the protection of the amino group, followed by nitration, and finally deprotection.



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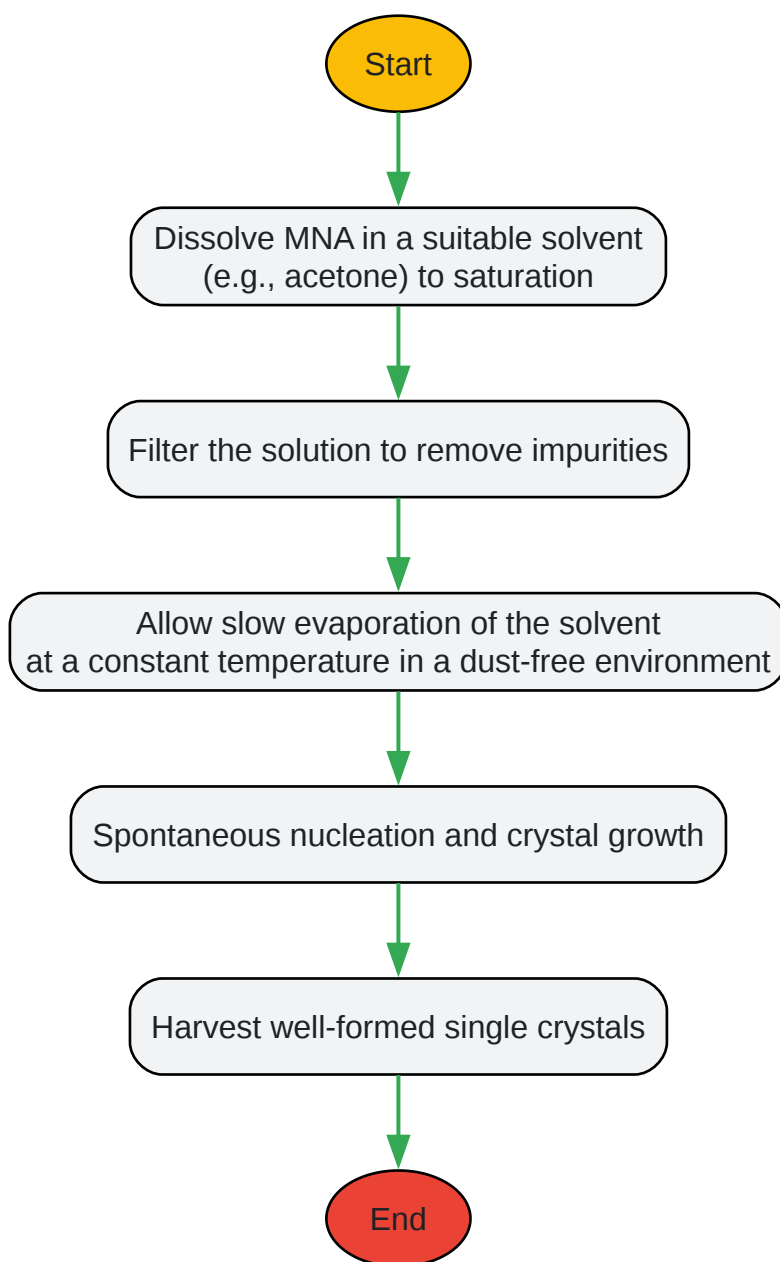
Caption: Synthetic pathway for **2-Methoxy-4-nitroaniline**.

Experimental Protocol: Synthesis

- **Acetylation of o-Methoxyaniline:** o-Methoxyaniline is reacted with acetic anhydride in the presence of a catalyst to form 2-methoxyacetanilide. This step protects the amino group from oxidation during nitration.
- **Nitration of 2-Methoxyacetanilide:** The protected compound is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the para position to the amino group, yielding 2-methoxy-4-nitroacetanilide.
- **Hydrolysis:** The acetyl group is removed by alkaline hydrolysis to yield the final product, **2-Methoxy-4-nitroaniline**. The crude product is then purified by recrystallization.

Single Crystal Growth by Slow Evaporation

High-quality single crystals of MNA are essential for the characterization of its NLO properties. The slow evaporation solution growth technique is a common and effective method.



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Caption: Workflow for single crystal growth of MNA.

Experimental Protocol: Crystal Growth

- **Solvent Selection:** A solvent in which MNA has moderate solubility and a relatively low evaporation rate is chosen. Acetone is a commonly used solvent.

- **Preparation of Saturated Solution:** A saturated solution of MNA is prepared at a constant temperature by dissolving the solute in the chosen solvent with continuous stirring.
- **Filtration:** The saturated solution is filtered to remove any suspended impurities.
- **Evaporation:** The filtered solution is placed in a beaker covered with a perforated lid to control the rate of evaporation and kept in a constant temperature bath in a dust-free environment.
- **Crystal Growth:** Over a period of several days to weeks, as the solvent slowly evaporates, the solution becomes supersaturated, leading to the nucleation and growth of single crystals.

Characterization Techniques and Expected Results

Powder X-ray Diffraction (PXRD)

PXRD is used to confirm the crystalline nature and identify the crystal phase of the grown MNA crystals.

Experimental Protocol: PXRD

- **Sample Preparation:** A small amount of the grown crystal is finely powdered using an agate mortar and pestle.
- **Data Acquisition:** The powder sample is mounted on a sample holder, and the XRD pattern is recorded using a diffractometer with Cu K α radiation ($\lambda = 1.5406 \text{ \AA}$). The data is typically collected over a 2θ range of $10\text{-}80^\circ$.
- **Data Analysis:** The obtained diffraction peaks are indexed, and the lattice parameters are calculated and compared with standard JCPDS data (File Card No: 45-1610).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the MNA molecule.

Experimental Protocol: FTIR

- **Sample Preparation:** The spectrum is typically recorded using the KBr pellet technique. A small amount of the powdered MNA sample is mixed with spectroscopic grade KBr and

pressed into a thin pellet.

- **Data Acquisition:** The FTIR spectrum is recorded in the range of 4000-400 cm^{-1} .
- **Data Analysis:** The characteristic absorption peaks are assigned to the corresponding functional groups.

Table 2: Expected FTIR Vibrational Frequencies for MNA

Wavenumber (cm^{-1})	Assignment
~3400-3300	N-H stretching vibrations of the amino group
~1600-1500	N-H bending vibrations
~1550-1490	Asymmetric NO_2 stretching
~1350-1300	Symmetric NO_2 stretching
~1250-1200	Asymmetric C-O-C stretching of the methoxy group
~1050-1000	Symmetric C-O-C stretching of the methoxy group

UV-Vis-NIR Spectroscopy

This technique is used to determine the optical transparency window and the optical band gap of the MNA crystal.

Experimental Protocol: UV-Vis-NIR

- **Sample Preparation:** A solution of MNA in a suitable solvent (e.g., ethanol) is prepared for solution-state measurements. For single crystals, a polished thin crystal is used.
- **Data Acquisition:** The absorption spectrum is recorded over a wavelength range of 200-1100 nm.
- **Data Analysis:** The lower cut-off wavelength is determined from the absorption edge. The optical band gap (E_g) can be estimated from the Tauc plot.

Thermal Analysis (TGA/DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability and decomposition of the MNA crystal.

Experimental Protocol: TGA/DTA

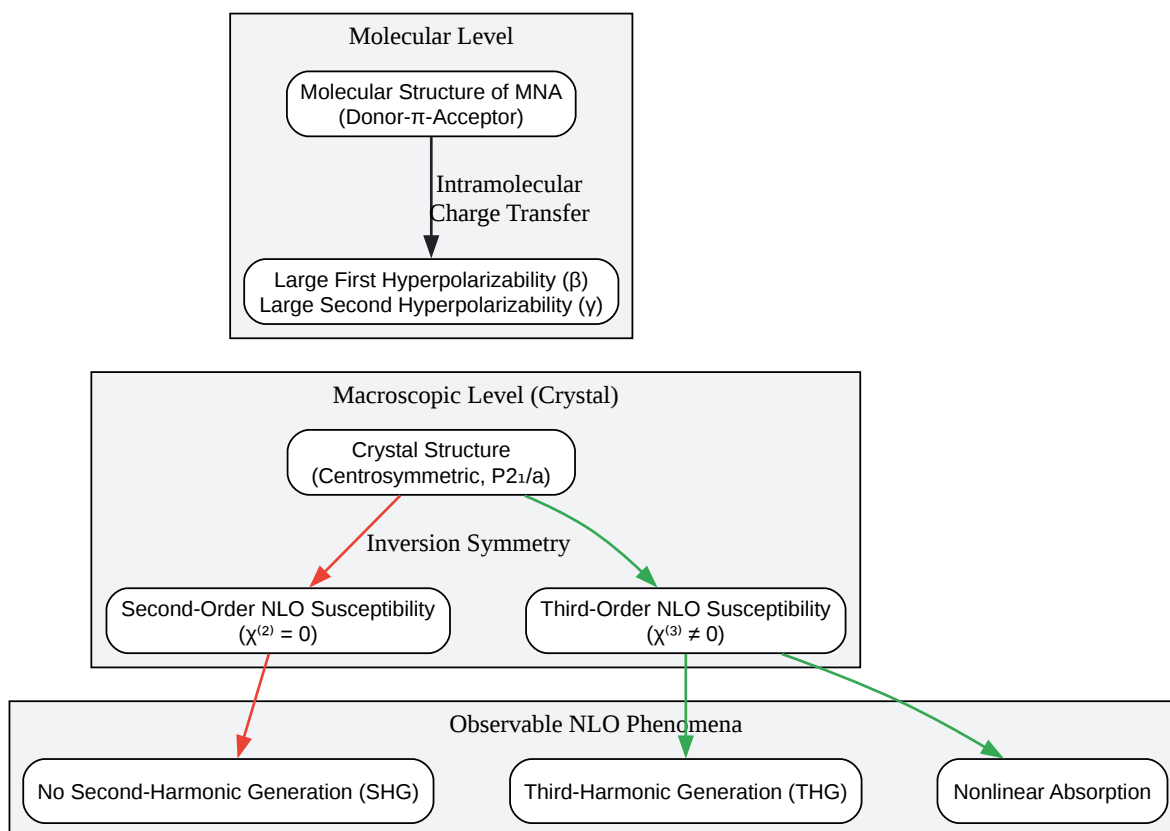
- **Sample Preparation:** A few milligrams of the MNA sample are placed in an alumina crucible.
- **Data Acquisition:** The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The weight loss (TGA) and the temperature difference (DTA) are recorded as a function of temperature.
- **Data Analysis:** The TGA curve provides information about the decomposition temperature, while the DTA curve shows endothermic or exothermic transitions, such as melting.

Nonlinear Optical Properties

The Centrosymmetric Nature of MNA and NLO Effects

MNA crystallizes in the centrosymmetric space group $P2_1/a$. In a centrosymmetric crystal, for every atom at a position (x, y, z) , there is an identical atom at $(-x, -y, -z)$. This symmetry property has a profound consequence on the second-order NLO susceptibility ($\chi^{(2)}$), which is a third-rank tensor. Due to inversion symmetry, all elements of the $\chi^{(2)}$ tensor become zero. Therefore, MNA is not expected to exhibit second-harmonic generation (SHG).

However, centrosymmetric materials can possess a non-zero third-order NLO susceptibility ($\chi^{(3)}$). This allows for phenomena such as third-harmonic generation (THG) and nonlinear absorption, which are relevant for applications like optical limiting.



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Caption: Relationship between molecular structure, crystal symmetry, and NLO properties of MNA.

Third-Order NLO Measurements (Z-scan)

The Z-scan technique is a widely used method to measure the third-order nonlinear refractive index (n_2) and the nonlinear absorption coefficient (β).

Experimental Protocol: Z-scan

- **Experimental Setup:** A high-intensity laser beam is focused using a lens. The MNA crystal is mounted on a translation stage that moves it along the beam axis (the z-direction) through the focal point.
- **Open-Aperture Z-scan:** The total transmitted intensity through the sample is measured as a function of its position 'z' without an aperture in front of the detector. This provides information about the nonlinear absorption (β).
- **Closed-Aperture Z-scan:** An aperture is placed before the detector, and the measurement is repeated. The resulting transmittance curve is sensitive to both nonlinear refraction and nonlinear absorption.
- **Data Analysis:** By dividing the closed-aperture data by the open-aperture data, the effect of nonlinear refraction can be isolated, and the nonlinear refractive index (n_2) can be determined. The third-order susceptibility ($\chi^{(3)}$) can then be calculated from n_2 and β .

Table 3: Nonlinear Optical Data for MNA (Note: Experimental values for MNA are not widely reported in the literature; this table serves as a template for expected data.)

NLO Parameter	Symbol	Expected Value/Comments
Second-Order Susceptibility	$\chi^{(2)}$	Theoretically zero due to centrosymmetric crystal structure.
Third-Order Susceptibility	$\chi^{(3)}$	Non-zero; specific value to be determined experimentally.
Nonlinear Refractive Index	n_2	To be determined by Z-scan.
Nonlinear Absorption Coefficient	β	To be determined by Z-scan.

Conclusion

2-Methoxy-4-nitroaniline is a material of interest in the field of nonlinear optics due to its potential for third-order NLO applications. Its synthesis is well-established, and high-quality single crystals can be grown using the slow evaporation technique. While its centrosymmetric crystal structure precludes second-order NLO effects like SHG, its molecular design with strong donor and acceptor groups suggests a significant third-order nonlinearity. Further experimental investigation, particularly quantitative Z-scan measurements, is necessary to fully elucidate its NLO coefficients and evaluate its potential for practical applications in devices such as optical limiters and all-optical switches. This guide provides a foundational understanding and detailed protocols for researchers to explore the properties of this intriguing organic NLO material.

- To cite this document: BenchChem. [2-Methoxy-4-nitroaniline: A Technical Guide to a Promising Nonlinear Optical Material]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b147289#2-methoxy-4-nitroaniline-as-a-nonlinear-optical-nlo-material\]](https://www.benchchem.com/product/b147289#2-methoxy-4-nitroaniline-as-a-nonlinear-optical-nlo-material)

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